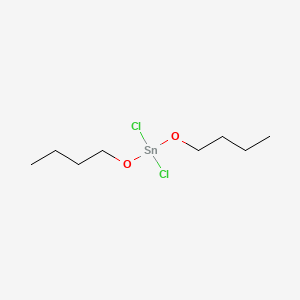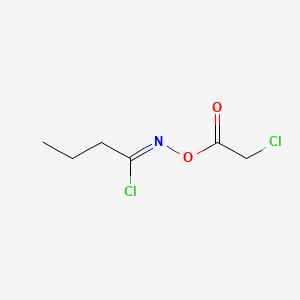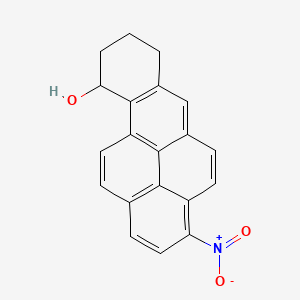
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative It is a substituted benzopyrene, which is known for its complex structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method starts with the precursor 9,10-dihydrobenzo(a)pyren-7(8H)-one. This precursor undergoes a series of reactions including nitration, reduction, and hydroxylation to yield the final product. The reaction conditions often involve the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Explored for its potential use in drug development and cancer research.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol involves its activation by hepatic enzymes into electrophilic sulfuric acid esters. These esters can form covalent DNA adducts, leading to mutations and potentially carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol: Another benzopyrene derivative with similar chemical properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: A metabolite of benzo(a)pyrene with known mutagenic properties.
Uniqueness
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its nitro and hydroxyl groups make it a valuable compound for studying the effects of functional group modifications on PAHs.
Properties
CAS No. |
190841-38-4 |
|---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H15NO3/c22-17-3-1-2-12-10-13-5-7-14-16(21(23)24)9-6-11-4-8-15(18(12)17)20(13)19(11)14/h4-10,17,22H,1-3H2 |
InChI Key |
QKFLNPOMTWPPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


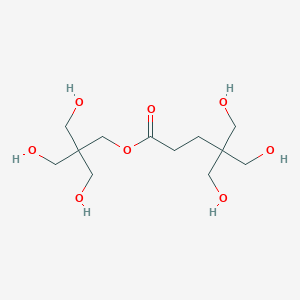
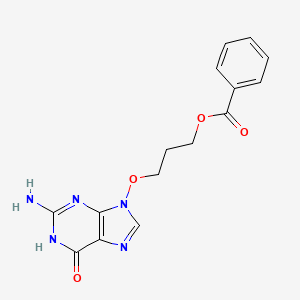
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

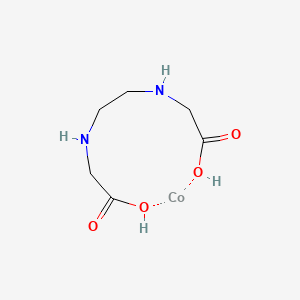
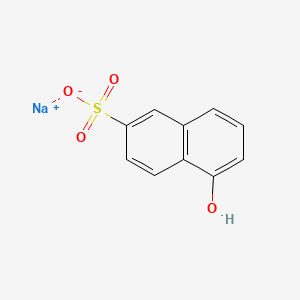
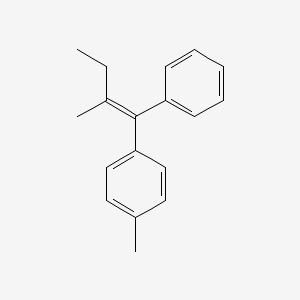
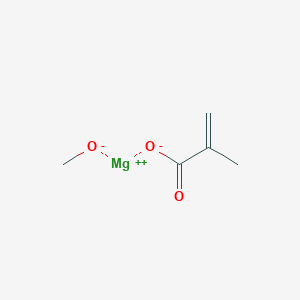
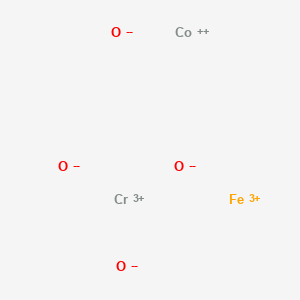
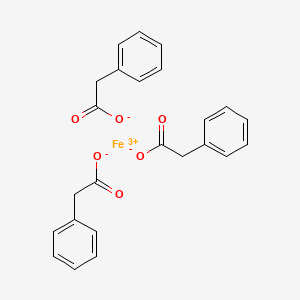

![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
